molecular formula C22H23ClN2O4 B2610311 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate CAS No. 878070-65-6

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate

Cat. No. B2610311
CAS RN: 878070-65-6
M. Wt: 414.89
InChI Key: ARLXXABVIOBBKH-UHFFFAOYSA-N
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Description

“[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate” is a complex organic compound. It is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2- (2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H18Cl2N2O2 . The InChI representation of the molecule is InChI=1S/C15H18Cl2N2O2/c1- 9 (2) 15 (4,8- 18) 19- 14 (20) 10 (3) 21- 13- 6- 5- 11 (16) 7- 12 (13) 17/h5- 7,9- 10H,1- 4H3, (H,19,20) .


Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by the presence of the cyano and carboxy groups. These groups are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-15(2)22(3,14-24)25-20(26)13-29-21(27)18-6-4-5-7-19(18)28-12-16-8-10-17(23)11-9-16/h4-11,15H,12-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLXXABVIOBBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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